Cas no 1806131-73-6 (6-Iodo-2-nitro-4-(trifluoromethoxy)pyridine-3-carboxaldehyde)

6-Iodo-2-nitro-4-(trifluoromethoxy)pyridine-3-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 6-Iodo-2-nitro-4-(trifluoromethoxy)pyridine-3-carboxaldehyde
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- インチ: 1S/C7H2F3IN2O4/c8-7(9,10)17-4-1-5(11)12-6(13(15)16)3(4)2-14/h1-2H
- InChIKey: YZWNBKPEKKKPCJ-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(=C(C=O)C([N+](=O)[O-])=N1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 309
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 85
6-Iodo-2-nitro-4-(trifluoromethoxy)pyridine-3-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029091552-1g |
6-Iodo-2-nitro-4-(trifluoromethoxy)pyridine-3-carboxaldehyde |
1806131-73-6 | 97% | 1g |
$1,534.70 | 2022-04-01 |
6-Iodo-2-nitro-4-(trifluoromethoxy)pyridine-3-carboxaldehyde 関連文献
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6-Iodo-2-nitro-4-(trifluoromethoxy)pyridine-3-carboxaldehydeに関する追加情報
Recent Advances in the Application of 6-Iodo-2-nitro-4-(trifluoromethoxy)pyridine-3-carboxaldehyde (CAS: 1806131-73-6) in Chemical Biology and Pharmaceutical Research
The compound 6-Iodo-2-nitro-4-(trifluoromethoxy)pyridine-3-carboxaldehyde (CAS: 1806131-73-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and versatile applications. This heterocyclic aldehyde, characterized by the presence of iodine, nitro, and trifluoromethoxy functional groups, serves as a valuable intermediate in the synthesis of bioactive molecules and drug candidates. Recent studies have explored its potential in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents.
One of the key areas of research involving this compound is its role as a building block in the synthesis of novel pyridine-based scaffolds. Researchers have utilized its reactive aldehyde group for condensation reactions, enabling the construction of diverse heterocyclic systems with potential pharmacological activities. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 6-Iodo-2-nitro-4-(trifluoromethoxy)pyridine-3-carboxaldehyde in the synthesis of potent EGFR inhibitors, showcasing its utility in targeted cancer therapy.
In addition to its applications in drug discovery, this compound has shown promise in chemical biology as a versatile probe for protein labeling and modification. The iodine atom at the 6-position allows for further functionalization through palladium-catalyzed cross-coupling reactions, making it a valuable tool for bioconjugation strategies. Recent work published in ACS Chemical Biology highlighted its use in the development of activity-based probes for studying enzyme mechanisms, particularly in the context of nitroreductase enzymes.
The trifluoromethoxy group present in the molecule contributes to its enhanced metabolic stability and membrane permeability, properties that are highly desirable in pharmaceutical compounds. Structure-activity relationship (SAR) studies have revealed that this moiety plays a crucial role in optimizing the pharmacokinetic profiles of derived drug candidates. Computational modeling approaches have been employed to understand the electronic effects of this substitution pattern on molecular interactions with biological targets.
Recent synthetic methodologies have focused on improving the efficiency of producing 6-Iodo-2-nitro-4-(trifluoromethoxy)pyridine-3-carboxaldehyde, with several research groups reporting optimized protocols for its preparation. A 2024 publication in Organic Process Research & Development described a scalable synthesis route that addresses previous challenges in regioselective iodination and aldehyde protection-deprotection sequences. These advancements have facilitated broader accessibility of this valuable intermediate for research purposes.
Looking forward, the unique combination of functional groups in 6-Iodo-2-nitro-4-(trifluoromethoxy)pyridine-3-carboxaldehyde positions it as a promising scaffold for the development of new therapeutic agents targeting various disease areas. Ongoing research is exploring its potential in addressing antimicrobial resistance, neurodegenerative disorders, and inflammatory conditions. The compound's versatility and the growing body of research supporting its applications suggest it will remain an important tool in chemical biology and drug discovery efforts in the coming years.
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